![molecular formula C7H11N3O B1416115 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one CAS No. 959239-52-2](/img/structure/B1416115.png)
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one
Overview
Description
“2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound also contains a methyl group and a propanone group .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” can be deduced from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Attached to one of the carbon atoms of the triazole ring is a methyl group (CH3), and attached to the other carbon atom is a propanone group (CH2-C(=O)-CH3) .Scientific Research Applications
Antiviral Research
A study synthesized new derivatives related to 1,2,4-triazoles, exhibiting potential antiviral activity against COVID-19. This was achieved by inhibiting the main coronavirus protease, crucial in disease propagation (Rashdan et al., 2021).
Agricultural and Medicinal Chemistry
2-(1H-1,2,4-triazol-1-yl)ethanols, similar to the requested compound, have significant interest in agricultural and medicinal chemistry due to their herbicidal and antifungal activities (Lassalas et al., 2017).
Synthesis and Characterization
Research has focused on synthesizing and characterizing various derivatives of 1,2,4-triazoles, including the exploration of their electronic and molecular structures. This includes studies on compounds with anticancer activity (Kaczor et al., 2013).
Pharmaceutical Development
1,2,4-Triazole derivatives have been synthesized for potential use in replacing expensive medicines in markets like Ukraine. These compounds have been studied for their physicochemical and biological properties (Frolova & Kaplaushenko, 2018).
Anticancer Agents
Indole-based small molecules incorporating substituted triazole structures have been synthesized and evaluated for anticancer properties, particularly through SIRT1 enzyme inhibition (Panathur et al., 2013).
Analytical Chemistry
The compound and its derivatives have been used in analytical chemistry for structural determination and characterization, including studies on crystal structures and vibrational studies (Ahmed et al., 2016).
Future Directions
The future directions for research on “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” and similar compounds could include further investigation of their biological activities and potential applications in medicine. For instance, given the antiviral activity of some 1,2,4-triazole derivatives , “2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one” could be studied for potential antiviral properties.
properties
IUPAC Name |
2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)6(11)7-8-4-9-10(7)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPNVQWASEXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650942 | |
Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
CAS RN |
959239-52-2 | |
Record name | 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.